molecular formula C9H11NO3 B8255411 N-(2-hydroxyethoxy)benzamide

N-(2-hydroxyethoxy)benzamide

Cat. No.: B8255411
M. Wt: 181.19 g/mol
InChI Key: AGEROJAJZRJBGM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethoxy)benzamide is a synthetic organic compound with the molecular formula C9H11NO3 and an average mass of 181.19 g/mol . This benzamide derivative features a benzamide core substituted with a 2-hydroxyethoxy chain, a functional group that can influence the compound's solubility and pharmacokinetic properties. Benzamide derivatives are a significant class of compounds in medicinal chemistry research due to their wide range of reported biological activities. While the specific profile of this compound is under investigation, related structures have been studied for their enzyme inhibitory effects , particularly against targets like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . Inhibitors of these enzymes are relevant in research on neurodegenerative diseases and various physiological disorders . Furthermore, benzamide and salicylanilide derivatives are frequently explored for their antimicrobial and anti-inflammatory properties . The 2-hydroxy group in similar compounds is noted as a key pharmacophore that can contribute to biological activity, potentially through hydrogen bonding interactions . This product is provided exclusively for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-7-13-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEROJAJZRJBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Benzoyl Chloride and 2-Hydroxyethoxyamine

The most straightforward route involves reacting benzoyl chloride with 2-hydroxyethoxyamine under controlled conditions. This method, adapted from analogous amidation processes , typically proceeds in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF). A base like triethylamine is added to neutralize HCl generated during the reaction.

Reaction Conditions:

  • Solvent: THF or dichloromethane

  • Temperature: 0–25°C (to minimize side reactions)

  • Molar Ratio: Benzoyl chloride to 2-hydroxyethoxyamine (1:1.2)

  • Yield: 68–75% after purification via recrystallization

Challenges include the hygroscopic nature of 2-hydroxyethoxyamine, necessitating inert atmosphere handling. Patent US6197970B1 emphasizes the use of stoichiometric bases to drive the reaction to completion, while CN103012188A highlights the importance of slow reagent addition to prevent exothermic side reactions.

Condensation Reactions Using Coupling Agents

Coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or carbodiimides (e.g., DCC) enable direct condensation between benzoic acid derivatives and 2-hydroxyethoxyamine. This method avoids acyl chloride intermediates, reducing purification complexity .

Protocol from CN103012188A :

  • Activation: Benzoic acid (1 eq) is treated with CDMT (1.2 eq) in THF.

  • Coupling: 2-Hydroxyethoxyamine (1.1 eq) is added dropwise at 40–60°C.

  • Workup: The mixture is filtered, and the product is precipitated using ice-cold water.

  • Yield: 82% with >98% purity (HPLC)

This method’s advantage lies in its scalability and reduced environmental impact, as noted in CN103012188A . However, residual coupling agents require extensive washing, increasing solvent use.

Esterification-Aminolysis Cascade

A two-step approach involves first synthesizing methyl benzoate, followed by aminolysis with 2-hydroxyethoxyamine. This method, detailed in AU2014214846A1 , leverages mild conditions to preserve the hydroxyethoxy group’s integrity.

Step 1: Esterification

  • Benzoic acid (1 eq) is refluxed with methanol (5 eq) and catalytic H₂SO₄.

  • Yield: 89–93% methyl benzoate

Step 2: Aminolysis

  • Methyl benzoate (1 eq) reacts with 2-hydroxyethoxyamine (1.5 eq) in methanol at 60°C for 12 hours.

  • Yield: 70–78% after column chromatography

This cascade is ideal for acid-sensitive substrates but requires longer reaction times compared to direct amidation.

Protection-Deprotection Strategies for Hydroxy Groups

When synthesizing derivatives with additional functional groups, temporary protection of the hydroxyethoxy moiety is necessary. US6197970B1 describes using tert-butyldimethylsilyl (TBS) ethers, which are later removed via fluoride-mediated cleavage.

Example Protocol:

  • Protection: 2-Hydroxyethoxyamine is treated with TBSCl (1.2 eq) in DMF.

  • Amidation: Protected amine reacts with benzoyl chloride (1 eq).

  • Deprotection: TBAF (1.5 eq) in THF removes the TBS group.

  • Overall Yield: 65–72%

This method ensures regioselectivity but adds synthetic steps, impacting cost-effectiveness.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Method Yield (%) Purity (%) Reaction Time (h) Cost Index
Direct Amidation68–7595–982–4Moderate
Coupling Agent78–82>986–8High
Esterification-Aminolysis70–7892–9512–14Low
Protection-Deprotection65–7297–9918–24Very High

Key Findings:

  • Coupling Agent Method offers the highest purity but at elevated costs due to reagent expenses .

  • Esterification-Aminolysis is cost-effective but less suitable for acid-labile substrates .

  • Direct Amidation balances speed and yield, making it preferable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethoxy)benzamide.

    Reduction: Formation of N-(2-hydroxyethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethoxy)benzamide has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of benzamide compounds exhibit significant antibacterial and antifungal activities. For example, studies have shown that certain benzamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains, making them candidates for developing new antimicrobial agents .
  • Anticancer Activity : Some derivatives of benzamide, including those related to this compound, have demonstrated promising anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds synthesized from similar scaffolds have shown IC50 values lower than established anticancer drugs .
  • Enzyme Inhibition : this compound and its analogs have been explored as inhibitors of key enzymes involved in neurodegenerative diseases. For example, certain benzamides have been identified as potential inhibitors of acetylcholinesterase and β-secretase, which are targets for Alzheimer's disease treatment .

Therapeutic Potential

The therapeutic applications of this compound derivatives are vast:

  • Neurological Disorders : Given their ability to inhibit enzymes like acetylcholinesterase, these compounds may be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders .
  • Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial and fungal infections. The ongoing search for novel antibiotics highlights the importance of such compounds in addressing antibiotic resistance issues .
  • Cancer Treatment : The anticancer potential opens avenues for developing new chemotherapeutic agents that could be more effective or less toxic than existing treatments. The selectivity towards cancer cells observed in some studies is particularly promising .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound derivatives:

StudyCompoundActivityFindings
1Compound IAntibacterialMIC values indicating strong activity against Staphylococcus aureus and E. coli
2Compound IIAnticancerIC50 values lower than 5-FU against colorectal cancer cell lines
3Compound IIIEnzyme InhibitionSignificant inhibition of acetylcholinesterase with IC50 values around 1 μM

These findings underscore the compound's versatility and its potential to contribute to various therapeutic areas.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : N-(2-Hydroxyethoxy)benzamide synthesis yields (29–53%) are lower compared to ultrasound-assisted methods for related compounds (e.g., 4-(benzyloxy)-N-azetidinylbenzamide derivatives achieved 75–85% yields under ultrasonic irradiation) .
  • Directing Groups : The hydroxyethoxy group in this compound enhances coordination with transition metals, similar to the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates C–H activation in catalysis .

Physicochemical Properties

  • Hydrophilicity: The hydroxyethoxy chain increases water solubility compared to non-polar analogs like N-(2-phenylethyl)benzamide .
  • Hydrogen Bonding : The –OH group in this compound participates in hydrogen bonding, akin to N-hydroxy-2-methoxy-N-phenylbenzamide, which exhibits enhanced stability in crystalline phases .

Key Findings :

  • Antioxidant benzamides with phenolic –OH or methoxy groups (e.g., N-(4-hydroxyphenyl)benzamide) exhibit >85% inhibition, suggesting that polar substituents enhance radical scavenging .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-hydroxyethoxy)benzamide derivatives, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to form amide bonds efficiently . Protecting group strategies, such as tert-butoxycarbonyl (Boc) protection for amine intermediates, are critical to prevent side reactions . Post-synthesis, HCl salt formation is commonly used to stabilize products . Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is essential to maximize yields.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound compounds?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation, particularly for verifying substituent positions and confirming amide bond formation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for assessing purity and molecular weight validation . For example, ESI-MS can detect protonated molecular ions ([M+H]⁺) and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies inform the design of this compound derivatives as selective enzyme inhibitors?

  • Methodological Answer : SAR studies on this compound derivatives, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, reveal that substituents on the benzamide core and thiazole ring significantly impact inhibitory potency against stearoyl-CoA desaturase-1 (SCD-1) . Systematic substitution of functional groups (e.g., ethylamino, trifluoromethyl) followed by enzymatic assays (IC₅₀ measurements) and molecular docking can identify key pharmacophores. For instance, hydrophobic groups enhance target binding, while polar moieties improve solubility .

Q. What experimental approaches address discrepancies in biological activity data for benzamide derivatives during drug discovery?

  • Methodological Answer : Contradictions in activity data may arise from off-target effects or assay variability. Dose-response studies and counter-screening against related enzymes (e.g., HDACs or poly-ADP-ribose polymerases) can clarify specificity . For example, 3-aminobenzamide exhibits off-target effects on glucose metabolism at high concentrations, necessitating careful dose optimization . Parallel use of orthogonal assays (e.g., cellular viability vs. enzymatic inhibition) further validates target engagement .

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound analogues, and how can they be mitigated?

  • Methodological Answer : Regioselectivity challenges arise during functionalization of the benzamide core or hydroxyethoxy sidechain. Directed ortho-metalation or protecting group strategies (e.g., silyl ethers for hydroxyl groups) can guide substituent placement . For example, selective bromination of the hydroxyethoxy chain using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) minimizes undesired side reactions . Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progress .

Q. How do mechanistic studies differentiate between on-target and off-target effects of this compound derivatives in biological assays?

  • Methodological Answer : Mechanistic validation requires a combination of genetic (e.g., siRNA knockdown) and pharmacological (e.g., competitive inhibition) approaches. For SCD-1 inhibitors, comparing activity in wild-type vs. SCD-1 knockout cell lines confirms target specificity . Additionally, chromatin immunoprecipitation (ChIP) assays can link enzyme inhibition to downstream epigenetic effects (e.g., histone acetylation changes) . Off-target effects are further ruled out using proteome-wide binding assays or thermal shift analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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